[(2R)-3-hexadecanoyloxy-2-octadecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
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Overview
Description
[(2R)-3-hexadecanoyloxy-2-octadecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate is a complex organic compound with a unique structure that includes a phosphate group, a trimethylazaniumyl group, and long-chain fatty acid esters
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R)-3-hexadecanoyloxy-2-octadecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate typically involves multiple steps, including esterification and phosphorylation reactions. The process begins with the esterification of hexadecanoic acid and octadecanoic acid with a glycerol derivative. This is followed by the introduction of the trimethylazaniumyl group through a quaternization reaction. Finally, the phosphate group is added using a phosphorylation reagent such as phosphorus oxychloride or phosphoric acid under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification and phosphorylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
[(2R)-3-hexadecanoyloxy-2-octadecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids and other oxidized derivatives.
Reduction: Reduction reactions can convert the ester groups into alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The phosphate group can participate in nucleophilic substitution reactions, where the phosphate can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted phosphates, depending on the specific reagents and conditions used.
Scientific Research Applications
[(2R)-3-hexadecanoyloxy-2-octadecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate has several scientific research applications:
Chemistry: Used as a model compound for studying esterification and phosphorylation reactions.
Biology: Investigated for its role in cell membrane structure and function due to its amphiphilic nature.
Medicine: Explored for potential therapeutic applications, including drug delivery systems and as a component in lipid-based formulations.
Industry: Utilized in the production of surfactants and emulsifiers for various industrial applications.
Mechanism of Action
The mechanism of action of [(2R)-3-hexadecanoyloxy-2-octadecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate involves its interaction with biological membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This can influence various cellular processes, including signal transduction and membrane transport.
Comparison with Similar Compounds
[(2R)-3-hexadecanoyloxy-2-octadecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate can be compared with similar compounds such as:
Phosphatidylcholine: A major component of cell membranes, similar in structure but with different fatty acid chains.
Phosphatidylethanolamine: Another membrane phospholipid with an ethanolamine group instead of the trimethylazaniumyl group.
Sphingomyelin: Contains a sphingosine backbone and is involved in cell signaling and membrane structure.
The uniqueness of this compound lies in its specific combination of long-chain fatty acids and the trimethylazaniumyl group, which confer distinct physicochemical properties and biological activities.
Properties
CAS No. |
97281-45-3 |
---|---|
Molecular Formula |
C42H86NO7P |
Molecular Weight |
748.1 g/mol |
IUPAC Name |
(3-hexadecanoyloxy-2-octadecoxypropyl) 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C42H86NO7P/c1-6-8-10-12-14-16-18-20-21-22-24-26-28-30-32-34-37-47-41(40-50-51(45,46)49-38-36-43(3,4)5)39-48-42(44)35-33-31-29-27-25-23-19-17-15-13-11-9-7-2/h41H,6-40H2,1-5H3 |
InChI Key |
VESAHOXANHKSFR-UHFFFAOYSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCO[C@H](COC(=O)CCCCCCCCCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C |
SMILES |
CCCCCCCCCCCCCCCCCCOC(COC(=O)CCCCCCCCCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC(COC(=O)CCCCCCCCCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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